molecular formula C15H11BrN2O4S B4835748 (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4835748
M. Wt: 395.2 g/mol
InChI Key: HNAUBMBVHGGRJT-WTKPLQERSA-N
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Description

The compound (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule featuring a benzodioxole ring substituted with a bromine atom, a prop-2-en-1-yl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions One common route includes the bromination of 1,3-benzodioxole, followed by the formation of the diazinane-4,6-dione core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the double bonds within the molecule.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.

    Domiphen bromide: Another quaternary ammonium compound with antimicrobial properties.

Uniqueness

What sets (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c1-2-3-18-14(20)9(13(19)17-15(18)23)4-8-5-11-12(6-10(8)16)22-7-21-11/h2,4-6H,1,3,7H2,(H,17,19,23)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAUBMBVHGGRJT-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione

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